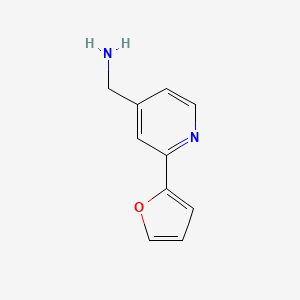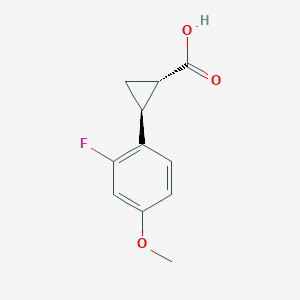
2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid
Overview
Description
2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-4-methoxybenzaldehyde.
Cyclopropanation: The aldehyde undergoes a cyclopropanation reaction using a suitable reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.
Oxidation: The resulting cyclopropyl intermediate is then oxidized to introduce the carboxylic acid functionality, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or further oxidized to a carboxylate salt.
Esterification: The carboxylic acid can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea can be used.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Esterification: Sulfuric acid or hydrochloric acid as catalysts.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Esterification: Ester compounds.
Scientific Research Applications
2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxyphenylboronic acid
- 2-Fluoro-4-methoxycarbonylphenylboronic acid
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
Uniqueness
2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
(1S,2S)-2-(2-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-6-2-3-7(10(12)4-6)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKYOFQRZLIHLR-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H]2C[C@@H]2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


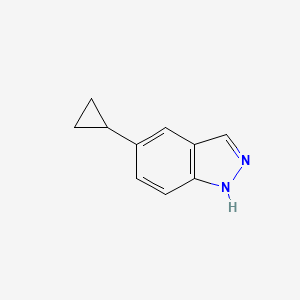
![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide](/img/structure/B1473685.png)
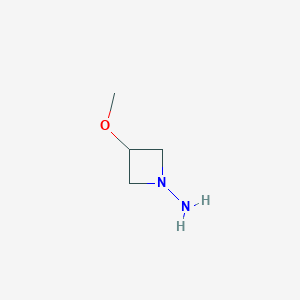
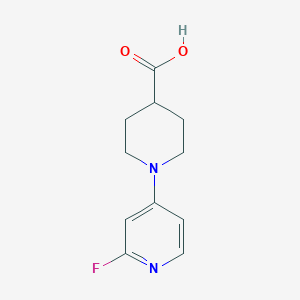
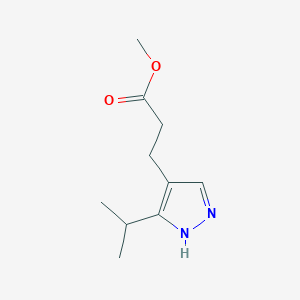
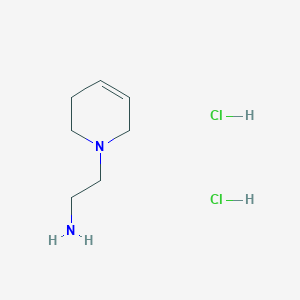

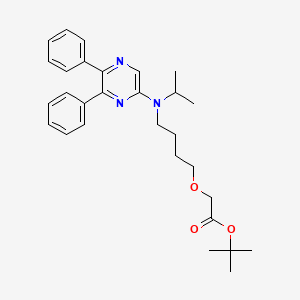
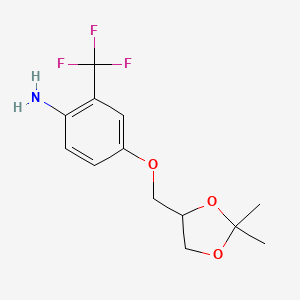
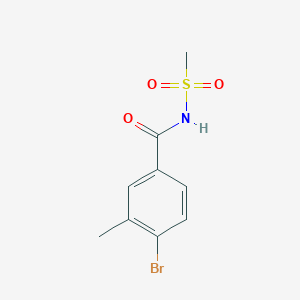
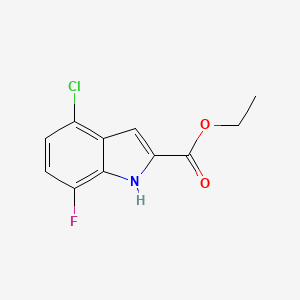
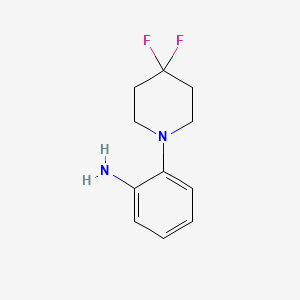
![(3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1473704.png)
